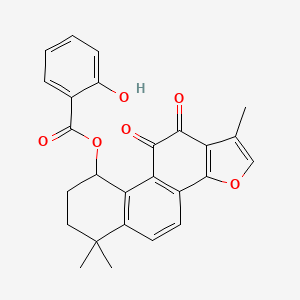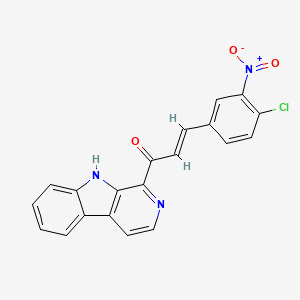
Ptp1B/akr1B1-IN-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ptp1B/akr1B1-IN-2 is a dual-targeted inhibitor designed to inhibit both protein tyrosine phosphatase 1B and aldose reductase. Protein tyrosine phosphatase 1B is a negative regulator of insulin signaling pathways, while aldose reductase is involved in the polyol pathway, which is implicated in diabetic complications. This compound has shown potential in treating type 2 diabetes mellitus and its associated complications by improving insulin sensitivity and reducing hyperglycemia-related issues .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ptp1B/akr1B1-IN-2 involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce specific substituents. The synthetic route typically includes:
Formation of the core structure: This involves the condensation of appropriate starting materials under controlled conditions to form the core scaffold.
Functionalization: Introduction of various functional groups through reactions such as alkylation, acylation, or halogenation.
Purification: The final compound is purified using techniques like column chromatography or recrystallization to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification methods suitable for industrial-scale operations. Techniques such as continuous flow synthesis and automated purification systems may be employed to enhance efficiency and yield .
化学反应分析
Types of Reactions
Ptp1B/akr1B1-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学研究应用
Ptp1B/akr1B1-IN-2 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular signaling pathways and metabolic processes.
Medicine: Explored as a potential therapeutic agent for treating type 2 diabetes mellitus and its complications.
作用机制
Ptp1B/akr1B1-IN-2 exerts its effects by inhibiting both protein tyrosine phosphatase 1B and aldose reductase. Protein tyrosine phosphatase 1B inhibition enhances insulin receptor signaling by preventing dephosphorylation of the insulin receptor, thereby improving insulin sensitivity. Aldose reductase inhibition reduces the conversion of glucose to sorbitol, mitigating hyperglycemia-induced damage in diabetic patients. The compound targets specific molecular pathways involved in insulin signaling and the polyol pathway .
相似化合物的比较
Similar Compounds
(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)alkanoic acids: These compounds also target both protein tyrosine phosphatase 1B and aldose reductase, showing similar dual inhibitory activity.
Ertiprotafib: A protein tyrosine phosphatase 1B inhibitor that reached clinical trials for diabetes treatment.
Uniqueness
Ptp1B/akr1B1-IN-2 is unique due to its dual-targeted inhibition of both protein tyrosine phosphatase 1B and aldose reductase, making it a promising candidate for treating multifactorial diseases like type 2 diabetes mellitus. Its ability to simultaneously improve insulin sensitivity and reduce hyperglycemia-related complications sets it apart from other single-target inhibitors .
属性
分子式 |
C23H23NO4S2 |
|---|---|
分子量 |
441.6 g/mol |
IUPAC 名称 |
3-[(5Z)-4-oxo-5-[[3-(4-phenylbutoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C23H23NO4S2/c25-21(26)12-13-24-22(27)20(30-23(24)29)16-18-10-6-11-19(15-18)28-14-5-4-9-17-7-2-1-3-8-17/h1-3,6-8,10-11,15-16H,4-5,9,12-14H2,(H,25,26)/b20-16- |
InChI 键 |
POVQLNNVZMUNCT-SILNSSARSA-N |
手性 SMILES |
C1=CC=C(C=C1)CCCCOC2=CC=CC(=C2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O |
规范 SMILES |
C1=CC=C(C=C1)CCCCOC2=CC=CC(=C2)C=C3C(=O)N(C(=S)S3)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


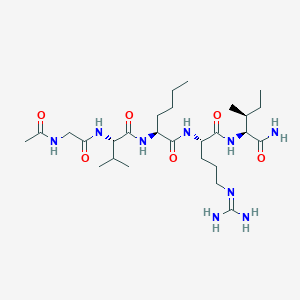
![ethyl 1-[(4-cyanobenzyl)oxy]-2-(3-cyanophenyl)-4-methyl-1H-imidazole-5-carboxylate](/img/structure/B12378820.png)
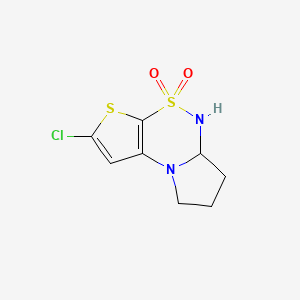

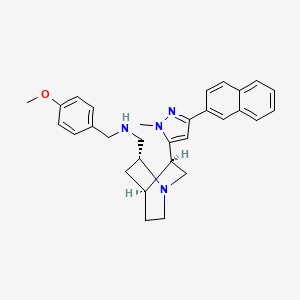

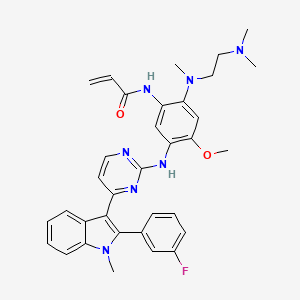
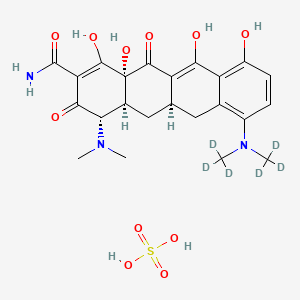
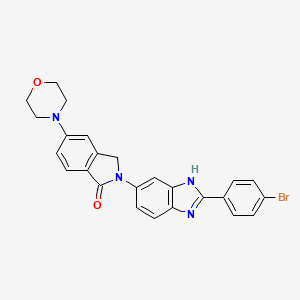
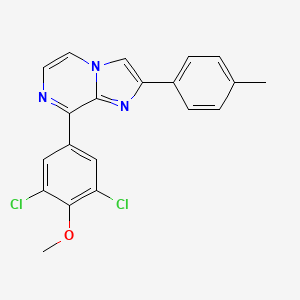
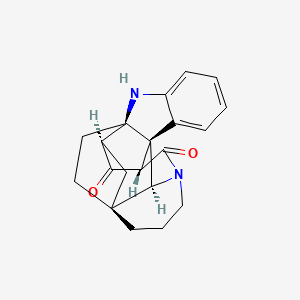
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[4-(2-morpholin-4-ylethyl)phenyl]acetamide](/img/structure/B12378885.png)
